molecular formula C6H7ClN2O2 B129315 4-Chloro-2,6-dimethoxypyrimidine CAS No. 6320-15-6

4-Chloro-2,6-dimethoxypyrimidine

Cat. No. B129315
CAS RN: 6320-15-6
M. Wt: 174.58 g/mol
InChI Key: JHNRTJRDRWKAIW-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethoxypyrimidine is a chemical compound that belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential applications in pharmaceuticals, agriculture, and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogen atoms with various nucleophiles. For instance, the selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anions has been used to prepare bis[4-chloro-2-pyrimidyl] dichalcogenides . Additionally, 4,6-dimethoxy-2-methylsulfonylpyrimidine has been synthesized through a process involving cyclization, methylation, chlorination, methoxylation, and oxidation, starting from thiourea and diethyl malonate . An alternative green synthesis approach for a related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, uses chloromethane as a methylating agent, which is more economical and environmentally friendly compared to traditional methods .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using X-ray crystallography. The crystal structures of various substituted pyrimidines reveal that the pyrimidine ring is planar, and the substituents can significantly influence the electronic structure and polarization of the molecule . For example, the crystal structures of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine have been determined, providing insights into the molecular conformation and interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including lithiation, demethoxylation, and reactions with carboxylic acids to form cocrystals. The reactivity of the pyrimidine ring allows for the introduction of fluoroalkyl groups, as demonstrated in the synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives . Moreover, the formation of cocrystals with carboxylic acids showcases the ability of pyrimidine derivatives to engage in hydrogen bonding, which is crucial for molecular recognition processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-2,6-dimethoxypyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's polarity, solubility, and reactivity. For example, the introduction of a methylsulfonyl group can enhance the solubility and reactivity of the pyrimidine derivative, making it a valuable intermediate for further chemical transformations . The crystallographic data, such as unit cell dimensions and space group, provide additional information on the solid-state properties of these compounds .

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Chloro-2,6-dimethoxypyrimidine has been utilized in the synthesis of various pharmaceutical compounds. Notably, it has been used in the creation of analogues of trimethoprim and bacimethrin, important drugs in medical treatments. This involves lithiation followed by reactions with different carbonyl derivatives (Plé, Turck, Fiquet, & Quéguiner, 1991).

Antimicrobial Activity

4-Chloro-2,6-dimethoxypyrimidine derivatives have been synthesized and evaluated for their antibacterial activities. Certain compounds exhibit significant antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli, Mercan, & Yavuz, 2013).

Chemical Synthesis Processes

The compound is instrumental in chemical synthesis processes. It has been used for the synthesis of 6-substituted pyrimidine derivatives via the S(RN)1 mechanism, demonstrating its versatility in organic synthesis (Bardagi & Rossi, 2010).

Spectroscopy and Solvent Studies

4-Chloro-2,6-dimethoxypyrimidine has been a subject of study in spectroscopy, particularly in understanding solvent effects. Research on its electronic and vibrational spectra has provided insights into the interaction between the compound and various solvents (Goel & Gupta, 1985).

Nucleophilic Substitution Reactions

The compound is used to enhance the rate of substitution in nucleophilic substitution reactions. This application is significant in the preparation of pyrimidinyloxy derivatives for potent herbicides (Bessard & Crettaz, 2000).

Study of Molecular Recognition Processes

4-Chloro-2,6-dimethoxypyrimidine plays a role in the study of molecular recognition processes, which are crucial for targeted drug action. This involves understanding hydrogen bonding and tautomeric forms of the compound (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Herbicide Synthesis

The synthesis of 2-chloro-4,6-dimethoxypyrimidine, a related compound, has been extensively researched for its application in the creation of pyrimidylsalicylate herbicides, demonstrating the agricultural significance of these compounds (Yuan-xiang, 2009).

Safety And Hazards

4-Chloro-2,6-dimethoxypyrimidine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and to use personal protective equipment .

properties

IUPAC Name

4-chloro-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRTJRDRWKAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212561
Record name 4-Chloro-2,6-dimethoxypyrimidine
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-dimethoxypyrimidine

CAS RN

6320-15-6
Record name 4-Chloro-2,6-dimethoxypyrimidine
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Record name 4-Chloro-2,6-dimethoxypyrimidine
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Record name 4-Chloro-2,6-dimethoxypyrimidine
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Record name 4-chloro-2,6-dimethoxypyrimidine
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Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask, 2,4,6-trichloro-pyrimidine (11.41 g, 62.2 mmol) was dissolved in 140 mL MeOH. The flask was cooled to 0° C. NaOMe (25% in MeOH, 28.44 mL, 124.4 mmol) was added to the flask dropwise (in 30 minutes). The reaction was stirred at 0° C. for 2 hours, then was warmed up to room temperature for 1 hour. The reaction mixture was concentrated down. Ethyl acetate was added, followed by washing with water. The organic layer was concentrated down after drying over anhydrous sodium sulfate to give white solid (10.68 g, 98.4%). LC-MS shows 175.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 6.52 (s, 1H), 4.0 (s, 6H); 13C NMR (300 MHz, CDCl3): δ 172.55, 164.96, 161.03, 99.94, 54.42, 53.76.
Quantity
11.41 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
28.44 mL
Type
reactant
Reaction Step Two
Name
Yield
98.4%

Synthesis routes and methods II

Procedure details

2.4.6-Trichloropyrimidin (5.5 g, 30 mmol) was added at once to an ice cooled solution of sodium methoxide (3.3 g, 60 mmol) in methanol (120 ml). The mixture was stirred for one hour at about 5° C. and for two hours at room temperature. The solvent was removed under reduced pressure, water was added and the product was extracted three times with ethyl acetate. The combined organic phases were washed with water, dried with sodium sulphate and evaporated which gave the title compound (5.0 g, 95%), purity about 85%
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
SC Dillender - 1984 - vtechworks.lib.vt.edu
Reactions of 4-chloro-2,6-dimethoxypyrimidine (1) with enolates of acetone, pinacolone, diisopropyl ketone, and ethyl phenylacetate generated by means of potassium amide in 1 liquid …
Number of citations: 2 vtechworks.lib.vt.edu
L Pan - 1994 - search.proquest.com
The displacement of halogens in halopyrimidines by alkoxide ion is believed to follow the S $\sb {\rm N} $ Ar pathway. But a few exceptions have been found which raise questions …
Number of citations: 2 search.proquest.com
DJ Brown, P Waring - Australian Journal of Chemistry, 1973 - CSIRO Publishing
2-Halogenopyrimidines underwent dehalogenation conveniently on treatment with hot hydriodic acid; 4,6-dimethyl-, 4,6-diphenyl-, 5- methyl-, 4-methyl-, and 4-amino-pyrimidine were …
Number of citations: 20 www.publish.csiro.au
VH Smith - 1955 - ir.library.oregonstate.edu
For the purposes of this study tetrahydropyrirnidines will be classified into threegroups:(1) those which are Incapable of enolizatlon,(2) those which contain one substituent capable of …
Number of citations: 1 ir.library.oregonstate.edu
E Bergmann, H Heimhold - Journal of the Chemical Society (Resumed …, 1935 - pubs.rsc.org
… (1) 4-Chloro-2 : 6-dimethoxypyrimidine (I) is stable when heated, but the interaction with methyl iodide causes rearrangement into 4-chloro-1 : 3-dimethyluracil (11). (2) 2 : 6-Dimethoxy-7…
Number of citations: 1 pubs.rsc.org
Y Zhang, G **, B Illarionov, A Bacher… - The Journal of …, 2007 - ACS Publications
Lumazine synthase catalyzes the penultimate step in the biosynthesis of riboflavin. A homologous series of three pyrazolopyrimidine analogues of a hypothetical intermediate in the …
Number of citations: 33 pubs.acs.org
N Plé, A Turck, E Fiquet… - Journal of heterocyclic …, 1991 - Wiley Online Library
4‐Chloro‐2,6‐dimethoxypyrimidine was lithiated by lithium 2,2,6,6‐tetramethylpiperidide. The resulting lithio derivative was submitted to reaction with carbonyl derivatives, iodine and …
Number of citations: 36 onlinelibrary.wiley.com
CO Okafor - The Journal of Organic Chemistry, 1975 - ACS Publications
Functionally substituted novel triazaphenothiazines were sought for a study of their properties and reactions and for testing as antihypertensive and antipsychotic agents. The reaction of …
Number of citations: 67 pubs.acs.org
R Nencka, I Votruba, H Hřebabecký… - Journal of medicinal …, 2007 - ACS Publications
Thymidine phosphorylase plays an important role in angiogenesis, which is an attractive target for therapy of cancer and other diseases. In our continuous effort to develop novel …
Number of citations: 52 pubs.acs.org
CO Okafor - The Journal of Organic Chemistry, 1973 - ACS Publications
Compounds of 1, 3, 6-triazaphenothiazine, a new heterocyclic ring, are hereby described. Previously, no tri-azaphenothiazine compound was known. The synthesis of these …
Number of citations: 38 pubs.acs.org

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